molecular formula C28H46O B045291 4alpha-Methylzymosterol CAS No. 7448-03-5

4alpha-Methylzymosterol

Cat. No. B045291
CAS RN: 7448-03-5
M. Wt: 398.7 g/mol
InChI Key: FOUJWBXBKVVHCJ-XZNMMJSVSA-N
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Description

4alpha-Methylzymosterol is a sterol compound that is found in certain types of fungi and plants. It is an important intermediate in the biosynthesis of ergosterol, which is a major component of fungal cell membranes. The compound has been the subject of extensive scientific research due to its potential applications in the fields of medicine, agriculture, and biotechnology.

Scientific Research Applications

Plant Sterol Biosynthesis

4alpha-Methylzymosterol plays a pivotal role in plant sterol biosynthesis. In this process, the conversion of cycloartenol into functional phytosterols necessitates the removal of the two methyl groups at C-4 by an enzymic complex that includes sterol 4alpha-methyl oxidase (SMO). This process is essential for maintaining the proper levels of 4,4-dimethylsterol and 4alpha-methylsterol precursors, crucial components for plant growth and development. Notably, the plant SMO amino acid sequences possess histidine-rich motifs characteristic of membrane-bound non-haem iron oxygenases involved in lipid oxidation. The specific roles of the SMO1 and SMO2 gene families in this biosynthesis pathway have been elucidated through virus-induced gene silencing approaches in Nicotiana benthamiana. These studies underline the distinct biochemical functions of these gene families in controlling sterol levels, highlighting the sophisticated nature of sterol biosynthesis in plants (Darnet & Rahier, 2004).

Enzymological Properties in Yeast

The enzymological properties of 4alpha-methylzymosterol are also significant in yeast sterol biosynthesis. An enzymatic assay specific to measuring sterol 4alpha-methyl oxidase activity in Saccharomyces cerevisiae was developed, using [14C]-4,4-dimethyl-zymosterol as a substrate. This groundbreaking research allowed for the identification of immediate oxidative metabolites of 4,4-dimethyl-zymosterol by yeast 4,4-dimethyl-sterol 4alpha-methyl oxidase (ScSMO). The study also compared the activity of ScSMO with that of maize sterol-C4-methyl oxidases, revealing significant differences in substrate specificity and inhibitor sensitivities. This implies a diversity in the structure of active sites between yeast and plant sterol-4alpha-methyl oxidases, reflecting the distinct sterol biosynthetic pathways in these organisms (Darnet & Rahier, 2003).

properties

CAS RN

7448-03-5

Product Name

4alpha-Methylzymosterol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1

InChI Key

FOUJWBXBKVVHCJ-XZNMMJSVSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

physical_description

Solid

synonyms

4α-Methyl-Δ8,24-cholestenol;  4α-Methyl-5α-cholesta-8(9),24-dien-3β-ol;  (3β,4α,5α)-4-Methyl-cholesta-8,24-dien-3-ol;  4α-Methyl-Δ8,24-cholestenol; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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